1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate
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Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a useful research compound. Its molecular formula is C17H14F3N3O4S and its molecular weight is 413.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives have been found to inhibit topoisomerase I , a key enzyme involved in DNA replication and transcription.
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Some thiazole derivatives have been reported to induce cell apoptosis .
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound notable for its unique structural features and potential biological activities. The trifluoromethyl group, azetidine ring, and dioxopyrrolidine moiety contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F3N4O2S, with a molecular weight of approximately 428.45 g/mol. The compound's structure is characterized by the following components:
- Trifluoromethyl group : Enhances lipophilicity and membrane permeability.
- Azetidine ring : Contributes to stability and biological activity.
- Dioxopyrrolidine moiety : Potentially involved in interactions with biological targets.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial properties : Compounds containing azetidinone and thiadiazole structures have shown significant antimicrobial activity against various pathogens.
- Anticancer effects : The interaction of the compound with heat shock protein 90 (HSP90) has been explored, as HSP90 inhibitors are known to induce apoptosis in cancer cells by disrupting protein folding and stability.
Table 1: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-(4-Fluorobenzothiazol-2-yl)azetidin | Fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the benzo[d]thiazole ring may modulate enzyme activity or receptor interactions. The azetidine ring contributes to the compound's overall stability, and the dioxopyrrolidine moiety may facilitate interactions with nicotinic receptors or other biological targets.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity : Research has shown that compounds with HSP90 inhibitory properties can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, derivatives of geldanamycin have demonstrated significant antitumor effects in preclinical models by degrading client proteins involved in tumor growth .
- Antimicrobial Studies : A study on azetidinone derivatives revealed their effectiveness against multidrug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S/c18-17(19,20)10-2-1-3-11-15(10)21-16(28-11)22-6-9(7-22)27-14(26)8-23-12(24)4-5-13(23)25/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNCXGHHQTWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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